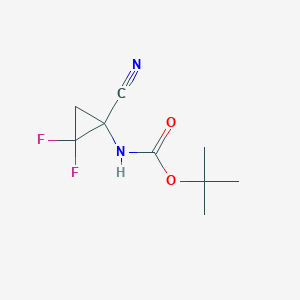

tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyano-2,2-difluorocyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2/c1-7(2,3)15-6(14)13-8(5-12)4-9(8,10)11/h4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNNIOHVDURKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669806 | |

| Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031926-85-8 | |

| Record name | tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropane Core Construction via gem-Difluorocyclopropanation

According to comprehensive reviews on gem-dihalocyclopropanes, the cyclopropane ring with geminal difluoro substituents is commonly synthesized using difluorocarbene precursors. These reagents, such as TMSCF2X (X = F, Br, Cl), generate difluorocarbene intermediates that react with olefins or suitable precursors to form gem-difluorocyclopropanes.

- Typical difluorocarbene generation involves thermal or catalytic decomposition of reagents like trimethylsilyl difluoromethyl halides.

- The cyclopropanation step is stereoselective and can be tuned by catalyst choice and reaction conditions.

Introduction of the Cyano Group

The cyano substituent at the 1-position of the cyclopropane ring is introduced either by:

- Using nitrile-containing starting materials or intermediates during cyclopropanation.

- Post-cyclopropanation functionalization, such as nucleophilic substitution or cyanation reactions.

Patent US11541034B2 describes nitrile-containing antiviral compounds structurally related to this carbamate, indicating the strategic use of nitrile functionalities in the synthesis.

Carbamate Functionalization with tert-Butyl Group

The carbamate group is introduced by reacting the amino precursor with tert-butyl chloroformate or via Boc-protection methods. The tert-butyl carbamate protects the amine functionality during subsequent synthetic steps and enhances compound stability.

A Chinese patent CN102020589B details the preparation of tert-butyl carbamate derivatives through:

- Formation of mixed acid anhydrides from N-BOC protected amino acids.

- Condensation with appropriate amines under anhydrous conditions.

- Phase-transfer catalysis alkylation reactions to achieve high yields (above 90%) of carbamate derivatives.

This method is adaptable to the synthesis of tert-butyl (1-cyano-2,2-difluorocyclopropyl)carbamate by selecting suitable cyclopropyl amino intermediates.

Representative Preparation Procedure (Based on Patent CN102020589B)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N-BOC-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine (NMM) | Formation of mixed acid anhydride intermediate | - |

| 2 | Mixed acid anhydride + benzylamine in ethyl acetate | Condensation to form Boc-protected amino compound | ~81.6 (reported for related compounds) |

| 3 | Phase-transfer catalysis (Tetrabutylammonium bromide) + KOH + methyl sulfate in ethyl acetate | Alkylation to form carbamate derivative | 92.4 - 97 (varied conditions) |

This sequence exemplifies the use of Boc-protection and phase-transfer catalysis to efficiently prepare tert-butyl carbamate derivatives, applicable to the target compound with appropriate substrate modification.

Alternative Synthetic Routes and Considerations

- The use of (S)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride as a precursor for similar carbamate compounds has been reported, involving coupling with BOC-Glycine under controlled conditions.

- Gem-difluorocyclopropane synthesis may involve Pd-catalyzed defluorinative annulation or nickel-catalyzed cross-coupling for advanced functionalization.

- Reaction parameters such as temperature, solvent, catalyst loading, and molar ratios critically influence yield and stereoselectivity.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| Mixed acid anhydride formation + amine condensation | N-BOC amino acid + isobutyl chlorocarbonate + amine | Condensation | ~81.6 (related compounds) | High purity Boc-protected intermediate |

| Phase-transfer catalysis alkylation | Boc-protected amino compound + methyl sulfate + Tetrabutylammonium bromide + KOH | Alkylation | 92 - 97 | Efficient, scalable, mild conditions |

| Difluorocarbene cyclopropanation | TMSCF2X reagents + olefin | Cyclopropanation | Variable | Stereoselective gem-difluorocyclopropane formation |

| Coupling with difluoropyrrolidine nitrile | BOC-Glycine + difluoropyrrolidine nitrile hydrochloride | Coupling | Not specified | For related fluorinated carbamates |

Research Findings and Industrial Relevance

- The phase-transfer catalysis method provides excellent yields and is amenable to scale-up, making it industrially attractive.

- Difluorocarbene chemistry remains the cornerstone for installing geminal difluoro groups on cyclopropane rings, with ongoing research improving reagent efficiency and selectivity.

- The carbamate protecting group ensures stability and facilitates downstream functionalization in drug synthesis pipelines.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or difluorocyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as THF and dichloromethane. Reaction conditions, such as temperature and pressure, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a biochemical probe in drug development. Its ability to form covalent bonds with nucleophilic sites on proteins suggests that it can inhibit or modify enzyme activity, which is crucial in therapeutic applications.

Case Study: Enzyme Interaction

Research indicates that tert-butyl (1-cyano-2,2-difluorocyclopropyl)carbamate can interact specifically with certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting specific sodium ion channels associated with pain pathways:

| Study | Findings |

|---|---|

| Klinger et al. (2013) | Demonstrated selective blockade of Na channels can effectively suppress inflammatory and neuropathic pain. |

| Lee et al. (2012) | Highlighted the potential of compounds like this compound in treating chronic pain conditions. |

Organic Synthesis

This compound serves as an intermediate in the synthesis of other complex molecules due to its stability and reactivity. The presence of the difluorocyclopropyl group enhances its utility in creating derivatives that may have desirable pharmacological properties.

The biological activity of this compound has been explored in various contexts:

- Enzyme Modulation: The compound's ability to covalently bond with enzymes allows it to act as an inhibitor, which can be beneficial in designing drugs targeting specific diseases.

- Protein Interaction Studies: It has been used to study modifications in protein structure and function, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism by which tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical distinctions between tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate and analogous carbamates:

Structural and Functional Differences

- Cyclopropane vs. Piperidine/Bicyclic Cores : The target compound’s cyclopropane ring introduces steric strain and electron-deficient characteristics, unlike the piperidine or bicyclic cores in analogs (e.g., 473839-06-4, 1932203-04-7). This strain enhances reactivity in ring-opening reactions, making it valuable for constructing complex heterocycles .

- Substituent Effects: The 2,2-difluoro and cyano groups in the target compound increase electrophilicity compared to non-fluorinated analogs (e.g., 507264-68-8). Fluorine atoms improve metabolic stability in drug candidates, while the cyano group facilitates nucleophilic additions .

- Protecting Group Utility : The tert-butyl carbamate group is common across all compounds, but its deprotection kinetics vary with substituents. For example, electron-withdrawing groups (e.g., difluoro) may accelerate acid-mediated deprotection compared to alkyl-substituted analogs .

Research Findings and Trends

Recent patents (e.g., EUROPEAN PATENT APPLICATION 2021) emphasize the growing demand for fluorinated carbamates in drug discovery, with this compound showing superior compatibility with late-stage fluorination strategies compared to mono-fluorinated or non-fluorinated analogs . Additionally, its industrial availability (via suppliers like CHEMLYTE SOLUTIONS) underscores its scalability for antiviral and anticancer drug pipelines .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-cyano-2,2-difluorocyclopropyl)carbamate, with the molecular formula , is a compound that has garnered attention for its potential biological activities. The compound features a tert-butyl group, a cyano group, and a difluorocyclopropyl moiety, which together contribute to its unique reactivity and stability in various chemical environments .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-cyano-2,2-difluorocyclopropane. This reaction is generally conducted in the presence of a base like sodium hydride and a solvent such as tetrahydrofuran (THF). Careful control of reaction conditions is crucial to achieve high purity and yield .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to certain enzymes or receptors, potentially modulating their activity and leading to various biological effects .

Research Findings

Research on this compound has indicated several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could have implications in drug development for diseases where these enzymes are overactive.

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines, suggesting potential for therapeutic applications in oncology .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

- Antimicrobial Studies : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at specific concentrations.

- Enzyme Activity Modulation : Research investigating the compound's effect on acetylcholinesterase activity revealed that it could act as a reversible inhibitor, which may have implications for neurodegenerative disease treatment.

- Cytotoxicity Assessment : In a study involving various cancer cell lines, the compound displayed selective cytotoxicity, particularly against breast cancer cells, warranting further investigation into its mechanisms and potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| This compound | C9H12F2N2O2 | Antimicrobial, Enzyme Inhibition |

| tert-Butyl carbamate | C5H11NO2 | General use in organic synthesis |

| Cyano-substituted analogs | Varies | Potentially similar enzyme interactions |

The unique combination of functional groups in this compound distinguishes it from other carbamates and cyano compounds, enhancing its potential utility in medicinal chemistry .

Q & A

Q. Purification :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.

- HPLC : For analytical-scale purity validation .

Basic: How is this compound characterized analytically?

Methodological Answer:

Key techniques include:

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 150°C, releasing CO₂ and fluorinated byproducts. Store at 2–8°C in inert atmospheres .

- Light Sensitivity : Degrades under UV exposure; use amber glass vials and avoid direct sunlight .

- Moisture Sensitivity : Hydrolyzes in acidic/basic conditions; maintain dry storage with desiccants .

Advanced: How can reaction conditions be optimized for higher yields and enantiomeric purity?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., chiral auxiliaries for enantioselectivity) .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

- Catalyst Screening : Test palladium or organocatalysts for asymmetric cyclopropanation .

Advanced: What computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states for cyclopropane ring formation and Boc protection steps .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for SAR analysis .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

Functional Group Variation : Replace cyano with nitro or ester groups to assess electronic effects .

Fluorine Substitution : Compare difluoro vs. trifluoro analogs for metabolic stability .

Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate structural changes with activity .

Advanced: What are the decomposition pathways and hazardous byproducts under thermal stress?

Methodological Answer:

- TGA-MS Analysis : Identify mass loss events and correlate with CO, CO₂, and HF release .

- Mitigation Strategies : Use scrubbers for HF neutralization and ensure fume hood containment during high-temperature reactions .

Advanced: How can solubility challenges in aqueous buffers be addressed for biological studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility .

- pH Adjustment : Ionize the carbamate group in mildly acidic conditions (pH 4–5) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How to resolve contradictory data in reaction yields reported across studies?

Methodological Answer:

- Meta-Analysis : Compare solvent polarity, catalyst batches, and purity of starting materials .

- Reproducibility Protocols : Standardize reaction scales and quenching methods .

- Error Analysis : Use statistical tools (e.g., ANOVA) to identify significant variables .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

- Solvent Recycling : Recover DCM or THF via distillation .

- Catalytic Methods : Replace stoichiometric reagents with recyclable catalysts (e.g., immobilized enzymes) .

- Continuous Flow Systems : Minimize side reactions and improve energy efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.